![molecular formula C21H32ClN3O2S B3013307 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1216565-69-3](/img/structure/B3013307.png)
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C21H32ClN3O2S and its molecular weight is 426.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is used in the synthesis of new chemical structures, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, which are significant in pharmaceutical research (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Cytotoxic and Antimicrobial Activities
- Some derivatives of benzothiazole, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial properties. These compounds have shown significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam, Dung, Thuong, & Hien, 2010).
Novel Analgesic and Anti-inflammatory Agents
- Novel compounds synthesized from the benzothiazole derivative have been identified as potent inhibitors of cyclooxygenase-1/2 (COX-1/2), exhibiting significant analgesic and anti-inflammatory activities. This indicates their potential as new therapeutic agents for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Anti-depressants
- Benzothiazole derivatives have been employed in the design and synthesis of new 5-HT3 receptor antagonists. These compounds, like 3-ethoxyquinoxalin-2-carboxamides, have shown promise as novel antidepressants, highlighting the versatility of benzothiazole in psychiatric drug development (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S.ClH/c1-4-23(5-2)13-14-24(20(25)16-9-7-6-8-10-16)21-22-18-12-11-17(26-3)15-19(18)27-21;/h11-12,15-16H,4-10,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOMYLHPGMSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride |
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